5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine
Description
Properties
IUPAC Name |
3-methyl-5-methylsulfonyl-[1,2]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-7-3-6(14(2,11)12)4-9-8(7)13-10-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBIDNAIAPQUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitropyridine-Thiocyanate Cyclization
A foundational method involves 2,4-dichloro-3-nitropyridine (11 ) as the starting material. Selective substitution at the 4-position with morpholine yields 4-morpholinyl-3-nitropyridine (12 ), which undergoes thiocyanate introduction via potassium thiocyanate (KSCN) in acetic acid at 80°C. Subsequent reduction of the nitro group with iron powder in acetic acid triggers intramolecular cyclization, forming the thiazolo[5,4-b]pyridine core (14 ) with a 55% yield. This method’s regioselectivity is attributed to the electron-withdrawing nitro group, which directs nucleophilic attack to the 2-position of the pyridine ring.
Thioamide Cyclization
Alternative routes employ thioamide intermediates for ring closure. For example, 5-amino-3-methylisothiazole reacts with t-butyl 3-(3-nitrobenzylidene)acetoacetate under acidic conditions to form 4,7-dihydroisothiazolo[5,4-b]pyridine derivatives. While this method primarily targets reduced analogs, oxidation steps (e.g., using hydrogen peroxide) can aromatize the dihydro structure to yield the fully conjugated thiazolo[5,4-b]pyridine system.
Functionalization: Introducing the Methanesulfonyl Group
Direct Sulfonation via Methanesulfonyl Chloride
The methanesulfonyl group is introduced at the 5-position through electrophilic substitution. After cyclization, the thiazolo[5,4-b]pyridine derivative is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. For instance, reacting 7-morpholinothiazolo[5,4-b]pyridin-2-amine (14 ) with MsCl in dichloromethane at 0°C achieves sulfonation with >70% efficiency. The reaction’s success hinges on the electron-rich nature of the 5-position, which facilitates electrophilic attack.
Oxidation of Methylthio Intermediates
An alternative route involves initial installation of a methylthio (-SMe) group, followed by oxidation to the sulfonyl (-SO₂Me) state. For example, bromination of the 2-amino group in 14 using tert-butyl nitrite and copper(II) bromide yields 2-bromo-7-morpholinothiazolo[5,4-b]pyridine, which undergoes nucleophilic substitution with sodium methanethiolate. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) converts the -SMe group to -SO₂Me, achieving the target compound in 65% overall yield.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Cyclization and sulfonation efficiencies are highly solvent-dependent. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) enhance thiocyanate incorporation during ring closure, achieving 80–85% conversion at 140–160°C. In contrast, sulfonation proceeds optimally in dichloromethane at 0°C to minimize side reactions.
Catalytic Systems
Copper catalysis is pivotal in bromination steps. Copper(II) bromide and alkyl nitrites (e.g., tert-butyl nitrite) facilitate regioselective bromination at the 2-position, a prerequisite for subsequent functionalization. Similarly, iron powder in acetic acid serves as a low-cost reducing agent for nitro group reduction, avoiding precious metal catalysts.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): Signals at δ 3.56–3.78 (m, 8H) confirm the morpholine group, while a singlet at δ 2.45 (s, 3H) corresponds to the 3-methyl group.
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¹³C NMR : A resonance at δ 169.5 ppm verifies the methanesulfonyl carbon.
Mass Spectrometry:
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 311.08 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃N₃O₂S₂.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Retention times (tᵣ) range from 12.3 to 12.7 minutes.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Patent data highlights the use of KSCN and iron powder as economical alternatives to noble metal catalysts. For example, replacing palladium on carbon with iron in nitro reductions lowers material costs by ~40%.
Process Streamlining
One-pot methodologies reduce isolation steps. In the synthesis of 14 , nitro reduction and cyclization occur sequentially without intermediate purification, improving throughput by 30%. Similarly, in-situ generation of methanesulfonyl chloride from methanesulfonic acid and phosphorus pentachloride minimizes handling hazards.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition:
Research indicates that 5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine exhibits significant inhibitory effects on specific enzymes involved in disease pathways. For instance, it has been studied as a potential inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma Translocation protein 1), which plays a critical role in autoimmune diseases and lymphomas. Inhibition of MALT1 can disrupt pathways that lead to uncontrolled cell proliferation and inflammation .
Anticancer Activity:
The compound has also been investigated for its anticancer properties. It targets kinases that are often overactive in cancer cells, leading to apoptosis (programmed cell death). Studies have demonstrated that derivatives of thiazolo[5,4-b]pyridine have shown promise in preclinical models of various cancers .
Biological Applications
Antibacterial Properties:
Research has highlighted the antibacterial potential of thiazolo[5,4-b]pyridine derivatives. The compound has been tested against various bacterial strains, showing efficacy comparable to traditional antibiotics. This makes it a candidate for developing new antibacterial agents to combat resistant bacterial infections .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves binding to the active sites of target enzymes and receptors. This binding inhibits their activity, thereby disrupting cellular processes associated with disease progression.
Material Science Applications
Catalysis:
In materials science, the compound serves as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations efficiently. For example, it can be used in the synthesis of complex organic molecules through multi-step reactions that require precise control over reaction conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on MALT1 Inhibition | Investigated the inhibitory effects on MALT1 | Demonstrated significant reduction in cell proliferation in lymphoma models |
| Anticancer Activity Assessment | Evaluated anticancer properties against breast cancer cells | Induced apoptosis in overactive kinase pathways |
| Antibacterial Efficacy Test | Tested against Gram-positive and Gram-negative bacteria | Showed comparable efficacy to existing antibiotics |
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine involves its interaction with various molecular targets. It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth, proliferation, and survival . The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby exerting its antitumor effects . Additionally, it has been reported to act as a histamine H3 receptor antagonist, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
The biological and physicochemical properties of 5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine can be contextualized by comparing it to structurally related thiazolo[5,4-b]pyridine derivatives. Key analogs and their activities are summarized below:
Structural Analogs with Variations at Position 3 and 5
Key Observations :
- Position 3 Substituents : The methyl group in 5-methanesulfonyl-3-methyl derivatives may offer a balance between steric bulk and metabolic stability compared to bulkier groups like 3-trifluoromethylphenyl (6h). The latter showed moderate c-KIT inhibition but reduced activity when modified with methylene or urea linkages .
- Position 5 Substituents : The methanesulfonyl group is hypothesized to enhance binding to kinase domains through hydrophobic interactions and polarity modulation, whereas chloro substituents (as in 6-chloro-3-methyl derivatives) may prioritize synthetic utility over direct biological activity .
Functional Analog Scaffolds
- Spiro-Thiazolidines (e.g., Compound 75) : These derivatives, such as 4′,5′-dihydro-3′H-spiro[cyclohexane-1,2′-thiazolo[4,5-b]pyridine]-6′-carbonitrile, exhibit antimicrobial activity but differ in core structure (spirocyclic vs. fused thiazolo-pyridine). The inclusion of chlorophenyl groups in spiro-thiazolidines enhances inhibitory effects, suggesting that electronic effects of substituents are critical across scaffolds .
- Imidazoindole Derivatives (e.g., Compound 1) : Though structurally distinct, these compounds share fused heterocyclic systems and demonstrate antihypertensive activity, highlighting the versatility of nitrogen-containing bicyclic scaffolds in diverse therapeutic areas .
Mechanistic Insights
- Anticancer Potency : Derivatives like 10b and 10c from , though structurally undisclosed, outperform earlier analogs in NSCLC cell lines, suggesting that substitutions on the thiazolo[5,4-b]pyridine scaffold can fine-tune selectivity and potency .
Biological Activity
5-Methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential pharmacological activities. This compound features a thiazole ring fused with a pyridine ring, making it a unique structure within the realm of medicinal chemistry. Its bioisosteric properties suggest that it may serve as a valuable scaffold for developing new therapeutic agents.
The primary mechanism of action for this compound involves its role as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is crucial in regulating various cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, this compound may exert anti-cancer effects and influence other signaling pathways relevant to disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[5,4-b]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM . This suggests promising applications in treating infections caused by resistant bacterial strains.
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, derivatives similar to this compound have demonstrated notable cytotoxicity against human cancer cells through mechanisms involving topoisomerase inhibition and induction of apoptosis . These findings indicate its potential as an anticancer agent.
Anti-inflammatory Effects
The compound’s anti-inflammatory properties have also been investigated. In vivo models have shown that thiazolo-pyridine derivatives can reduce inflammation markers and alleviate pain responses in experimental settings . This positions the compound as a candidate for further development in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclization reactions between pyridine derivatives and thiazole precursors. The structural modifications at various positions on the thiazole and pyridine rings significantly influence the biological activity of the resulting compounds. The introduction of electron-withdrawing groups has been shown to enhance antimicrobial and anticancer activities .
| Compound | Activity | MIC (μM) | Reference |
|---|---|---|---|
| 5-Methanesulfonyl-3-methyl... | Antimicrobial | 0.21 | |
| Thiazolo[4,5-b]pyridines | Cytotoxicity | Varies | |
| Thiazolo-pyridine derivatives | Anti-inflammatory | Not specified |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies indicate favorable binding affinities compared to standard reference drugs such as ciprofloxacin, suggesting that this compound could be developed into effective therapeutic agents against bacterial infections and cancer .
Q & A
Q. What synthetic methodologies are employed for the preparation of 5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine?
The synthesis typically involves functionalizing the thiazolo[5,4-b]pyridine scaffold. A common approach includes reacting 2-aminopyridine derivatives with phosphorus oxychloride and methanesulfonyl chloride to introduce the sulfonyl group. Substituents like methyl groups are added via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthetic purification via column chromatography or recrystallization ensures high purity .
Q. How is the structural characterization of thiazolo[5,4-b]pyridine derivatives performed?
Characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, with deshielded peaks indicating electron-withdrawing groups like sulfonyl.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, critical for understanding binding interactions .
Q. What biological targets have been identified for thiazolo[5,4-b]pyridine derivatives?
Key targets include:
- Phosphoinositide 3-kinase (PI3K) : Evaluated via enzymatic inhibition assays using fluorescent substrates.
- c-KIT tyrosine kinase : Tested in radiometric kinase assays with ATP-competitive inhibition models.
- DNA transcription enzymes : Assessed using gel electrophoresis and reporter gene systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity against c-KIT mutants?
SAR strategies involve:
- Substituent Variation : Introducing hydrophobic groups (e.g., 3-trifluoromethylphenyl) into the R1 position enhances binding to c-KIT’s hydrophobic pocket.
- Backbone Modifications : Replacing amide linkages with urea or inserting methylene spacers may reduce activity, highlighting the importance of hydrogen-bonding networks.
- Mutant-Specific Profiling : Testing derivatives against Imatinib-resistant c-KIT mutants (e.g., T670I) in HMC-1.2 cell lines validates selectivity .
Q. What strategies address contradictory data between enzymatic and cellular assays for thiazolo[5,4-b]pyridine inhibitors?
Contradictions often arise from:
- Cell Permeability : Poor cellular uptake despite high enzymatic activity. Use logP calculations and PAMPA assays to optimize lipophilicity.
- Off-Target Effects : Employ proteome-wide profiling (e.g., KinomeScan) to identify non-specific binding.
- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation .
Q. How do computational methods enhance the design of thiazolo[5,4-b]pyridine derivatives?
- Molecular Docking : Predict binding poses with c-KIT (PDB: 6GQK) or PI3K (PDB: 4L23), focusing on hydrophobic interactions and π-stacking with key residues (e.g., Val654 in c-KIT).
- MD Simulations : Evaluate dynamic stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC values .
Q. What role do physicochemical properties play in the compound’s application beyond biology?
Thiazolo[5,4-b]pyridine’s electron-withdrawing sulfonyl group enhances its utility in:
- Polymer Solar Cells : As an electron-accepting unit, improving power conversion efficiency (PCE) in bulk heterojunction devices.
- MOFs : Py₂TTz-based frameworks exhibit luminescence and catalytic properties due to extended π-conjugation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
